2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a molecular weight of 230.1 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also a commonly used pesticide intermediate, which can be used to synthesize pesticides, insecticides, and herbicides .
Synthesis Analysis
The synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves a reaction with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0g, 66.2mmol) and toluene (30ml) in a reactor under stirring. Phosphorus oxychloride (18.5 ml, 198.5 mmol) is added and the reactor is heated to 70°C. Diisopropylethylamine (23.0m, 132.3mmol) is added within 2.5 hours to control the exothermic reaction .Molecular Structure Analysis
The IUPAC name of this compound is 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and its InChI code is 1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound . It has a molecular weight of 230.1 . The compound is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Pharmaceutical Intermediates
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: is extensively used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it particularly valuable in the creation of kinase inhibitors . These inhibitors are crucial therapeutic agents for treating a range of diseases, including cancer, due to their ability to regulate cell signaling pathways.
Biological Research
As a biochemical reagent, this compound finds its application in life science research. It can be used as a biological material or organic compound for studies related to cellular processes .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is a critical process in all living cells .
Pharmacokinetics
It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.
Result of Action
As a pyrimidine derivative, it may interfere with dna and rna synthesis, potentially affecting cell division and growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine . It should be stored in a dark place, sealed in dry conditions, and kept at room temperature .
Safety and Hazards
This compound is an organic compound with certain toxicity . When using or handling it, appropriate safety protection measures should be taken, such as wearing gloves, goggles, and protective clothing . Inhalation of its powder or vapor should be avoided, and it should be kept away from open flames and high temperatures . It should also be avoided from contact with strong oxidizers and strong acids .
properties
IUPAC Name |
2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRJCCGUUJABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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